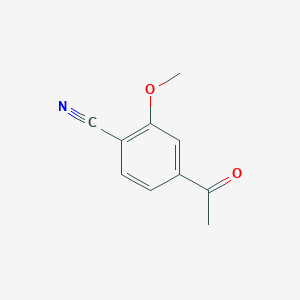

4-Acetyl-2-methoxybenzonitrile

Overview

Description

4-Acetyl-2-methoxybenzonitrile, also known as 4-cyano-3-methoxyacetophenone or 2-methoxy-4-cyanoacetophenone, is a chemical compound with the molecular formula C10H9NO2 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of 4-Acetyl-2-methoxybenzonitrile consists of a benzene ring substituted with an acetyl group (CH3CO-), a methoxy group (CH3O-), and a nitrile group (CN). The InChI code for this compound is 1S/C10H9NO2/c1-7(12)8-3-4-9(6-11)10(5-8)13-2/h3-5H,1-2H3 .Scientific Research Applications

Chemical Reactivity and Mechanisms

Chemical Reactivity in Aqueous Acetonitrile : A study by Hanson et al. (2007) explored the reduction of 4-methoxybenzenediazonium ion by the tetrakis(acetonitrile)Cu(I) cation in aqueous acetonitrile. This research provides insights into the reaction mechanism, including the rate-determining step and the formation of various products under different conditions (Hanson, Taylor, Walton, & Timms, 2007).

Hydrogen-Bonded Complex Studies : Research on the hydrogen-bonded complexes of 4-methoxybenzonitrile in various states was conducted by Bocharov et al. (1998). This study, using IR, phosphorescence, and NMR spectroscopy, provides valuable information on the interaction of 4-methoxybenzonitrile with OH proton donors (Bocharov, Bureiko, Golubev, & Shajakhmedov, 1998).

Deprotection Mechanism : Yamada et al. (1984) examined the deprotection of 4-methoxybenzyloxycarbonyl group with p-toluenesulfonic acid in acetonitrile. This research is crucial for understanding the deprotection mechanisms relevant to the use of 4-methoxybenzonitrile derivatives (Yamada et al., 1984).

Applications in Materials Science

Dye-Sensitized Solar Cells : Prakasam et al. (2013) conducted DFT studies on the electronic structures of 4-methoxybenzonitrile dye for dye-sensitized solar cells. Their findings highlight the potential application of 4-methoxybenzonitrile derivatives in photovoltaic materials (Prakasam, Sakthi, & Anbarasan, 2013).

Synthesis of Novel Compounds : Farouk, Ibrahim, & El-Gohary (2021) researched the synthesis of new compounds derived from 4-methoxybenzonitrile derivatives. This study contributes to the development of novel materials with potential biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

Pharmaceutical and Biological Applications

Synthesis of Hepatitis B Inhibitor : A study by Ivashchenko et al. (2019) on the synthesis of a novel hepatitis B inhibitor involving a 2-methoxybenzyl derivative highlights the pharmaceutical applications of compounds related to 4-acetyl-2-methoxybenzonitrile (Ivashchenko et al., 2019).

Antibacterial and Antioxidant Derivatives : Research by Hamdi, Passarelli, & Romerosa (2011) on new 4-(4-acetyl-5- substituted-4, 5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones derivatives, which are synthesized from 4-hydroxycoumarine, a 4-methoxybenzonitrile derivative, showed significant antibacterial and antioxidant activities (Hamdi, Passarelli, & Romerosa, 2011).

Mechanism of Action

Target of Action

This compound is primarily used in laboratory settings for the synthesis of other substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Acetyl-2-methoxybenzonitrile . These factors could include temperature, pH, and the presence of other compounds.

properties

IUPAC Name |

4-acetyl-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)8-3-4-9(6-11)10(5-8)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSLCUWVXMXVNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40741647 | |

| Record name | 4-Acetyl-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102362-02-7 | |

| Record name | 4-Acetyl-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B3045073.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3045074.png)

![4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3045075.png)

![3-(2-Chlorophenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B3045077.png)

![1-tert-butyl-4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3045079.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B3045082.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B3045085.png)

![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3045086.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-methylphenyl) pyrrolidin-2-one](/img/structure/B3045087.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3045088.png)